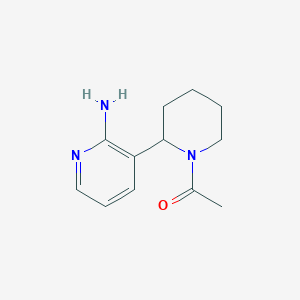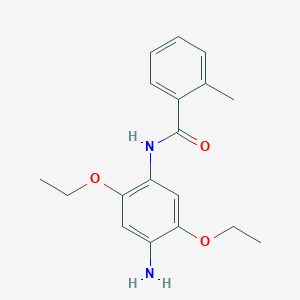
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide: is an organic compound with the molecular formula C17H20N2O3. It is known for its applications in various fields, including diagnostic assays, manufacturing, hematology, and histology . The compound is characterized by its unique structure, which includes an amino group, two ethoxy groups, and a benzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Procedure: The 4-amino-2,5-diethoxybenzoic acid is first dissolved in a suitable solvent, such as dichloromethane. Then, 2-methylbenzoyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Substituted benzamides and related compounds.
科学的研究の応用
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activities.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- N-(4-amino-2,5-diethoxyphenyl)benzamide
- N-(4-amino-2,5-dimethoxyphenyl)benzamide
- N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide
Uniqueness
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the benzamide moiety differentiates it from other similar compounds, potentially leading to variations in reactivity and biological activity.
特性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H22N2O3/c1-4-22-16-11-15(17(23-5-2)10-14(16)19)20-18(21)13-9-7-6-8-12(13)3/h6-11H,4-5,19H2,1-3H3,(H,20,21) |
InChIキー |
ZAWGCIQDWXLRGQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





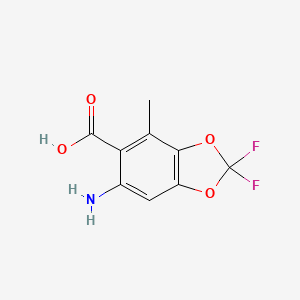
![tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)
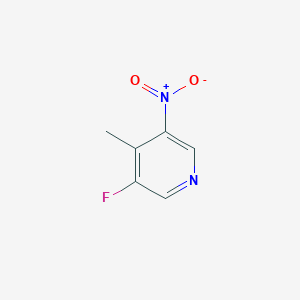
![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)

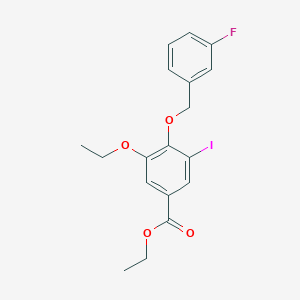
![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)
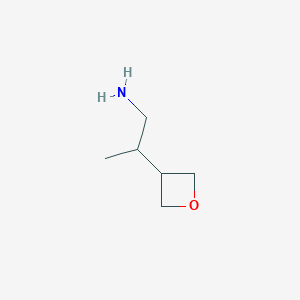
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B15229008.png)

